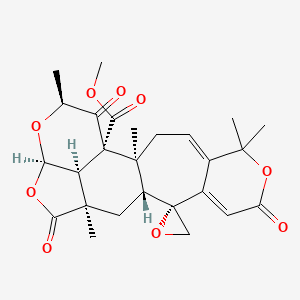

berkeleyacetal B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

berkeleyacetal B is a natural product found in Talaromyces ruber and Penicillium with data available.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Berkeleyacetal B has demonstrated potent anti-inflammatory activity. Studies indicate that it inhibits matrix metalloproteinase-3 (MMP-3) and caspase-1, enzymes involved in inflammatory processes. Specifically, it has been noted that while berkeleyacetals A and B showed millimolar range inhibition, berkeleyacetal C exhibited more potent effects in the micromolar range .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have indicated its effectiveness against various cancer cell lines, including non-small cell lung cancer. It was part of a broader investigation into meroterpenoids derived from fungal sources, revealing its potential as a therapeutic agent for cancer treatment .

Antitumor Effects

Research involving extracts from Penicillium purpurogenum, which contains berkeleyacetals, demonstrated significant antitumor effects against cervical cancer, gastric adenocarcinoma, and breast cancer cells. The extract significantly reduced tumor growth in experimental models compared to controls .

Synthetic Challenges

The synthesis of this compound is complex due to its dense oxygen functionalities and polycyclic structure. Recent synthetic studies have proposed efficient strategies involving cycloaddition reactions to construct its tetracyclic core . These strategies are crucial for developing analogs with enhanced biological activity.

Case Study 1: Synthesis and Evaluation

A study reported the successful synthesis of this compound using a combination of [4+2] and [5+2] cycloadditions followed by Achmatowicz rearrangement. This method not only facilitated the construction of the compound but also allowed for the exploration of its biological properties through subsequent evaluations .

Case Study 2: Anticancer Screening

In another investigation, this compound was included in a panel of compounds tested against various cancer cell lines. The results indicated that it inhibited cell proliferation significantly, suggesting its potential as a lead compound for further development in anticancer therapies .

Analyse Chemischer Reaktionen

Structural Features and Key Functional Groups

Berkeleyacetal B (C₂₆H₃₆O₈) features a pentacyclic scaffold with a spiro-oxirane ring, a γ-lactone, and multiple oxygenated quaternary carbons (Table 1) . Key functional groups include:

-

Spiro-oxirane (epoxide) ring at C-4 and C-25.

-

γ-Lactone at C-8.

-

Conjugated olefins at C-2/C-3 and C-14/C-15.

Table 1: Selected NMR Data for this compound

| Position | δ<sub>C</sub> (ppm) | δ<sub>H</sub> (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| C-4 | 59.5 | - | Quaternary | C-3, C-5, C-25 |

| C-25 | 56.8 (CH₂) | 2.92 (d, J = 5.4) | Methylene | C-3, C-4, C-5 |

| C-8 | 176.4 | - | Carbonyl | H-6β, H-22 |

| C-14 | 130.2 (CH) | 5.97 (d, J = 8.5) | Olefinic | C-12, C-15, C-16 |

Epoxide Reactivity

The spiro-oxirane ring in this compound is a reactive site, susceptible to nucleophilic ring-opening reactions. Experimental studies on related meroterpenoids suggest potential transformations:

-

Acid-Catalyzed Hydrolysis : Epoxides typically undergo hydrolysis in acidic conditions to form diols. For this compound, this could yield a vicinal diol at C-4 and C-25 .

-

Reductive Opening : Titanocene-mediated reductive epoxide opening (e.g., Cp₂TiCl₂/Zn) has been employed in berkeleyone A synthesis to generate trans-decalin systems . A similar approach could cleave the oxirane in this compound, forming a bicyclic alcohol.

Oxidative Transformations

The conjugated olefins and hydroxyl groups in this compound are prone to oxidation:

-

Epoxidation of Terminal Olefins : The C-14/C-15 double bond could undergo epoxidation via FMO enzymes (e.g., Pyr5/Ppb6 homologs) , adding an epoxide group.

-

Ketone Formation : Oxidative cleavage of the C-2/C-3 olefin (e.g., ozonolysis) may yield diketones, altering the compound’s bioactivity .

Synthetic Strategies

While no total synthesis of this compound has been reported, key methodologies from related meroterpenoids provide insights:

-

Radical Cyclization : A Cp₂TiCl₂/Zn-mediated radical cyclization was used to construct the trans-decalin core in berkeleyone A . This strategy could assemble this compound’s B and C rings.

-

Chemoselective Methylations : Selective methylation at C-17 and C-18 (δ<sub>H</sub> 1.40 and 1.59 ppm) is critical for preserving the γ-lactone .

Biosynthetic Considerations

This compound likely originates from a farnesylated 3,5-dimethylorsellinic acid (DMOA) precursor. Key biosynthetic steps include:

-

Epoxidation : A flavin-dependent monooxygenase (e.g., Pyr5/Ppb6) oxidizes a terminal olefin to form the spiro-oxirane .

-

Lactonization : Esterification of a carboxylic acid with a secondary alcohol generates the γ-lactone .

Functional Group Interactions

-

γ-Lactone Stability : The lactone at C-8 is resistant to basic hydrolysis due to steric hindrance from the adjacent decalin system .

-

Solvent-Dependent Diastereoselectivity : Epoxidation of the C-14/C-15 olefin may exhibit solvent-controlled stereoselectivity, as seen in berkeleyacetal D .

Comparative Reactivity

| Feature | This compound | Berkeleyacetal C |

|---|---|---|

| Epoxide | Spiro-oxirane at C-4 | Absent |

| Lactone | γ-Lactone at C-8 | δ-Lactone at C-8 |

| Bioactivity | Millimolar MMP-3 inhibition | Micromolar NF-κB suppression |

Eigenschaften

Molekularformel |

C26H30O9 |

|---|---|

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

methyl (1S,2S,11R,12R,14R,17R,19S,21R)-2,6,6,14,19-pentamethyl-8,15,20-trioxospiro[7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-diene-11,2'-oxirane]-1-carboxylate |

InChI |

InChI=1S/C26H30O9/c1-12-18(28)26(21(30)31-6)17-19(33-12)34-20(29)23(17,4)10-15-24(26,5)8-7-13-14(25(15)11-32-25)9-16(27)35-22(13,2)3/h7,9,12,15,17,19H,8,10-11H2,1-6H3/t12-,15+,17+,19+,23+,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

XZKVBCSVEVIEBX-YJCISAIBSA-N |

SMILES |

CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |

Isomerische SMILES |

C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=CC(=O)OC5(C)C)[C@@]46CO6)C)C)C(=O)OC |

Kanonische SMILES |

CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |

Synonyme |

berkeleyacetal B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.